molecular formula C24H20FN5O B15000326 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15000326
M. Wt: 413.4 g/mol
InChI Key: JMYMSKHUILEJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic quinazoline core substituted with a 4-fluorophenyl group at position 7 and a 4,8-dimethylquinazolin-2-ylamino moiety at position 2. Quinazolinones are known for diverse biological activities, including kinase inhibition and anticancer properties . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the dimethylquinazoline substituent may influence binding affinity through steric and electronic effects .

Properties

Molecular Formula

C24H20FN5O

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H20FN5O/c1-13-4-3-5-18-14(2)27-24(29-22(13)18)30-23-26-12-19-20(28-23)10-16(11-21(19)31)15-6-8-17(25)9-7-15/h3-9,12,16H,10-11H2,1-2H3,(H,26,27,28,29,30)

InChI Key

JMYMSKHUILEJJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinazolinone core .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism in Dimethylquinazoline Derivatives

Compound A: 2-[(4,7-Dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one ()

  • Structural Difference : Methyl groups at positions 4 and 7 on the quinazoline ring (vs. 4,8 in the target compound).
  • Impact : Positional isomerism alters steric hindrance and electronic distribution. The 4,8-dimethyl configuration in the target compound may enhance π-π stacking in receptor binding compared to 4,7-dimethyl .

Substituent Effects on the Phenyl Ring

Compound B: 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one ()

  • Structural Difference : Methoxy (-OCH₃) instead of fluorine (-F) at the para position of the phenyl ring.
  • Impact : Fluorine’s smaller size and higher electronegativity improve metabolic stability and reduce oxidative metabolism compared to the methoxy group, which is bulkier and electron-donating .

Compound C: 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone ()

  • Structural Difference: 3-Methylphenylamino group replaces the dimethylquinazolinylamino moiety.
  • Impact : The methyl group on the phenyl ring increases lipophilicity but may reduce specificity in target interactions compared to the dimethylquinazoline scaffold .

Heterocyclic Amino Substituents

Compound D: 2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone ()

  • Structural Difference: Furylmethylamino group instead of dimethylquinazolinylamino.

Functional Group Modifications

Compound E: 2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one ()

  • Structural Difference: Additional amino group at position 4 and a 5-methylfuryl substituent.
  • Impact: Increased polarity from the amino group could enhance solubility but reduce membrane permeability. The methylfuryl group may improve binding in hydrophobic pockets .

Compound F: 2-Amino-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one ()

  • Structural Difference : Difluoromethyl group replaces the 4-fluorophenyl ring.

Pharmacological Implications

The target compound’s 4-fluorophenyl and 4,8-dimethylquinazolinylamino groups synergize to balance lipophilicity, metabolic stability, and target engagement. Compared to analogs:

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances bioavailability and reduces toxicity .
  • Dimethylquinazoline vs. Simple Phenylamino: The dimethylquinazoline scaffold provides a rigid structure for precise receptor interactions, outperforming bulkier or less-specific substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.